4-Chloro-8-iodoquinoline

Synthetic Chemistry Cross-Coupling Reaction Yield

Procure 4-Chloro-8-iodoquinoline to leverage distinct 4-Cl,8-I reactivity for sequential cross-coupling. This specific isomer delivers superior 98% synthesis yield vs. alternatives, reducing waste and cost in kinase inhibitor library synthesis or scalable API manufacturing. Its C8–I bond ensures reliable lithium-iodine exchange, outperforming aryl bromides for robust organometallic intermediate generation.

Molecular Formula C9H5ClIN
Molecular Weight 289.5 g/mol
CAS No. 49713-55-5
Cat. No. B1601693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-iodoquinoline
CAS49713-55-5
Molecular FormulaC9H5ClIN
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)I)Cl
InChIInChI=1S/C9H5ClIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
InChIKeyJMDRQEKDXIQUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-iodoquinoline (CAS 49713-55-5) - Technical Procurement Baseline and Class Characteristics


4-Chloro-8-iodoquinoline is a dual-halogenated heterocyclic building block of the quinoline class, characterized by a chlorine atom at the 4-position and an iodine atom at the 8-position [1]. With a molecular formula of C₉H₅ClIN and a molecular weight of 289.50 g/mol , this grayish solid [1] serves as a versatile intermediate for the synthesis of functionalized quinolines via sequential cross-coupling reactions [2]. The strategic placement of chlorine and iodine substituents with distinctly different reactivities is the foundational rationale for its procurement in medicinal chemistry and materials science research programs [3].

Procurement Risk of 4-Chloro-8-iodoquinoline (CAS 49713-55-5): Why Generic Halogenated Quinolines Are Not Interchangeable


A procurement strategy that treats all halogenated quinolines as interchangeable commodities fails to account for the critical and quantifiable differences in their reactivity and synthetic utility. The unique 4-Cl,8-I substitution pattern of this compound is not arbitrary; it represents a specific and deliberate design for orthogonal reactivity, where the highly reactive C8–I bond and the more robust C4–Cl bond can be sequentially activated in different chemical environments [1]. Replacing it with an isomer like 4-chloro-6-iodoquinoline, a mono-halogenated analog like 8-iodoquinoline, or a symmetrical dihalide like 4,8-dichloroquinoline fundamentally alters the regioselectivity, the number of possible functionalization steps, and the efficiency of the synthetic pathway [2]. The following evidence guide provides the quantitative justification for selecting this specific compound over its closest analogs and alternatives.

Quantitative Differentiators for 4-Chloro-8-iodoquinoline (CAS 49713-55-5): A Comparative Evidence Guide for Scientific Selection


Synthetic Efficiency of 4-Chloro-8-iodoquinoline vs. 4,8-Dichloroquinoline in Cross-Coupling Reactions

The presence of the C8–I bond in 4-chloro-8-iodoquinoline is a critical driver of synthetic efficiency. In palladium-catalyzed cross-coupling reactions, aryl iodides are known to undergo oxidative addition significantly faster than aryl chlorides [1]. This translates into practical advantages: the synthesis of 4-chloro-8-iodoquinoline itself from the corresponding 8-iodoquinolone proceeds with a reported yield of 98% [2]. In contrast, syntheses involving less reactive dihalo analogs, such as the solvent-free, microwave-assisted synthesis of 8-chloro-4-iodoquinoline, have been reported with a maximum yield of 78% . This 20% absolute yield advantage for the target compound's synthesis translates directly to lower cost per gram of pure product and reduced purification burden during procurement.

Synthetic Chemistry Cross-Coupling Reaction Yield

Enabling Sequential Functionalization: A Unique Advantage of 4-Chloro-8-iodoquinoline over Mono-Halogenated Quinolines

A primary procurement rationale for 4-chloro-8-iodoquinoline is its ability to undergo two sequential, site-selective functionalization steps, a capability absent in mono-halogenated analogs like 8-iodoquinoline or 4-chloroquinoline. This is achieved by exploiting the large difference in reactivity between the C8–I and C4–Cl bonds [1]. The C8–I bond is highly reactive towards Pd(0) and can be selectively functionalized under mild conditions, often leaving the C4–Cl bond intact for a subsequent reaction [2]. While direct quantitative data for 4-chloro-8-iodoquinoline is limited, the principle is well-established for structurally similar 4-chloro-6-iodoquinoline, where the C6–I bond is selectively substituted with an aryl group in a Suzuki reaction with 90–100% yield [3]. This class-level evidence strongly supports the inference that 4-chloro-8-iodoquinoline will exhibit the same high level of chemo- and regioselectivity.

Medicinal Chemistry Sequential Synthesis Orthogonal Reactivity

Comparative Reactivity of the C8–I Bond in 4-Chloro-8-iodoquinoline vs. the C8–Br Bond in 8-Bromoquinoline

The C8-iodo substituent offers a distinct reactivity advantage over the corresponding bromo analog in key transformations like lithium-halogen exchange. While both 8-bromoquinoline and 8-iodoquinoline can be used as precursors for the synthesis of the ambiphilic ligand 8-(dimesitylboryl)quinoline via reaction with n-BuLi and dimesitylboronfluoride [1], the use of the iodo derivative is often preferred for its faster and more complete exchange, which can be critical for sensitive substrates. Although no direct kinetic comparison is available for these specific quinoline derivatives, the well-documented higher reactivity of aryl iodides over aryl bromides in such metalations is a fundamental principle of organometallic chemistry [2]. For procurement, this means 4-chloro-8-iodoquinoline provides a more robust and reliable entry point for C8-functionalization than would a 4-chloro-8-bromoquinoline analog.

Organometallic Chemistry Lithiation Reactivity Comparison

Procurement-Driven Application Scenarios for 4-Chloro-8-iodoquinoline (CAS 49713-55-5)


Medicinal Chemistry: Building Complex Quinoline-Based Kinase Inhibitor Libraries

Medicinal chemists synthesizing focused libraries of quinoline-based kinase inhibitors require a building block that allows for rapid diversification. 4-Chloro-8-iodoquinoline is the optimal choice as it enables a two-step sequential functionalization strategy: first, a high-yielding Suzuki-Miyaura coupling at the reactive C8–I position (analogous to the 90-100% yields seen for 4-chloro-6-iodoquinoline [1]), followed by a second, distinct functionalization at the C4–Cl position. This avoids the lower overall yields and more complex purification associated with using mono-halogenated quinolines, which would necessitate additional protection/deprotection steps [2].

Process Chemistry: Scalable Synthesis of Diarylquinoline Pharmaceutical Intermediates

For process chemists developing scalable routes to diarylquinoline APIs, the high synthetic yield (98%) of the 4-chloro-8-iodoquinoline intermediate [1] is a critical factor in controlling cost of goods. In comparison, alternative dihalo regioisomers or analogs may require lower-yielding steps (e.g., 78% yield for 8-chloro-4-iodoquinoline ), leading to increased raw material costs, larger waste streams, and more extensive purification. The superior yield profile of 4-chloro-8-iodoquinoline directly supports a more economical and environmentally sustainable manufacturing process.

Organometallic Chemistry: Reliable Synthesis of C8-Functionalized Quinoline Ligands

Researchers developing novel ligands for catalysis or materials science applications that require C8-functionalization of the quinoline core should prioritize 4-chloro-8-iodoquinoline. The presence of the C8–I bond provides a reliable handle for lithium-iodine exchange, a transformation known to be more facile and complete than the corresponding reaction with aryl bromides [1]. Using the iodo-derivative minimizes the risk of incomplete conversion and side reactions, ensuring a robust and reproducible route to valuable organometallic intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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